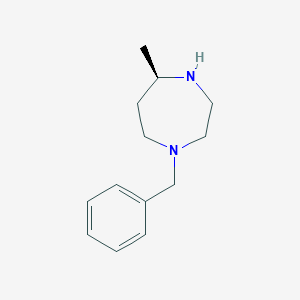

(R)-1-benzyl-5-methyl-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

(5R)-1-benzyl-5-methyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJUKENLCKCHQX-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(CCN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-benzyl-5-methyl-1,4-diazepane

This technical guide provides a comprehensive overview of the chemical and biological properties of (R)-1-benzyl-5-methyl-1,4-diazepane, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Identification

This compound is a chiral cyclic diamine that serves as a valuable building block in synthetic organic chemistry, notably as a key intermediate in the synthesis of the dual orexin receptor antagonist, Suvorexant.[1][2] Its structure features a seven-membered diazepane ring with a benzyl group at the 1-position and a methyl group at the 5-position, conferring stereochemistry to the molecule.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | (5R)-1-benzyl-5-methyl-1,4-diazepane | [3] |

| Synonyms | This compound, (5R)-1-Benzyl-5-methyl-1,4-diazepane | [2] |

| CAS Registry Number | 1620097-06-4 | [3] |

| Molecular Formula | C₁₃H₂₀N₂ | [2] |

| Molecular Weight | 204.32 g/mol | [2] |

| Physical Form | Light yellow to yellow liquid | [3] |

| Storage Temperature | Room Temperature | [3] |

Synthesis and Purification

A practical synthetic route to this compound has been developed, primarily for its use as an intermediate. The synthesis generally involves the formation of the diazepane ring followed by the introduction of the benzyl and methyl groups.

Experimental Protocol: Synthesis of this compound[1]

A detailed synthesis is described as part of the total synthesis of Suvorexant. A key step involves the reduction of the corresponding diazepanedione precursor.

Step 1: Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione This intermediate is prepared from (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate through deprotection and subsequent intramolecular cyclization.

Step 2: Reduction to this compound A solution of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (1.40 g, 6.0 mmol) in 60 mL of tetrahydrofuran (THF) at 0 °C is treated with lithium aluminum hydride (LiAlH₄) (1.36 g, 36.0 mmol) in batches. The reaction mixture is then slowly warmed to room temperature and stirred for an additional 4 hours.

Work-up and Purification: The reaction is carefully quenched, and the product is extracted. Purification is typically achieved through column chromatography to yield the desired this compound.

Below is a generalized workflow for the synthesis and purification.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

Table 2: Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl protons, the diazepane ring protons, and the methyl group protons. |

| ¹³C NMR | Resonances for the aromatic carbons of the benzyl group and the aliphatic carbons of the diazepane ring and methyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the benzyl group and fragmentation of the diazepane ring. |

| Chiral HPLC | A single major peak confirming the enantiomeric purity of the (R)-enantiomer. |

Biological Activity and Signaling Pathways

This compound and its derivatives have been investigated for their biological activities, with a focus on their interactions with central nervous system (CNS) receptors.

Interaction with GABA-A Receptors

Derivatives of 1,4-diazepane are known to modulate the activity of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the CNS. Binding to these receptors enhances the effect of GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, which results in a calming or anxiolytic effect.

Interaction with Sigma-1 (σ₁) Receptors

Computational studies have suggested that 1,4-diazepane derivatives may also interact with sigma-1 (σ₁) receptors. These receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating calcium signaling, ion channel function, and cellular stress responses.

Safety and Handling

This compound is intended for research use only. Appropriate safety precautions should be taken when handling this compound.

Table 3: Safety Information

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. |

| H319: Causes serious eye irritation. | P270: Do not eat, drink or smoke when using this product. |

| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330: Rinse mouth. | |

| P337+P313: If eye irritation persists: Get medical advice/attention. | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a chiral intermediate with significant applications in medicinal chemistry. Its synthesis is well-established, and its biological activity profile suggests potential for the development of novel therapeutics targeting the central nervous system. Further research into its specific interactions with GABA-A and sigma-1 receptors will be crucial in elucidating its full pharmacological potential. This guide provides a foundational understanding of its chemical properties, synthesis, and biological context to aid in future research and development endeavors.

References

An In-Depth Technical Guide to (R)-1-benzyl-5-methyl-1,4-diazepane (CAS: 1620097-06-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-benzyl-5-methyl-1,4-diazepane, with CAS number 1620097-06-4, is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry. It serves as a crucial intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia.[1][2] This technical guide provides a comprehensive overview of the compound's chemical properties, detailed synthetic protocols, and its pivotal role in the manufacturing of Suvorexant.

Chemical and Physical Properties

This compound is a substituted diazepane with a benzyl group at the 1-position and a methyl group at the 5-position, featuring a chiral center at the C5 carbon. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1620097-06-4 | [2][3] |

| Molecular Formula | C₁₃H₂₀N₂ | [2] |

| Molecular Weight | 204.31 g/mol | [2] |

| IUPAC Name | (5R)-1-benzyl-5-methyl-1,4-diazepane | [4] |

| SMILES | C[C@@H]1CCN(CC2=CC=CC=C2)CCN1 | [2] |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | [2] |

| logP | 1.8704 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

| Purity | ≥97% | [2] |

| Storage | 4°C, protect from light | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is a key step in the overall synthesis of Suvorexant. Several synthetic routes have been developed, often involving the formation of the diazepane ring followed by the introduction of the benzyl and methyl groups.[4] A common approach involves the reduction of a diazepanone intermediate.

Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (Intermediate 4)

A precursor to the target molecule is the dione, (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione. A detailed experimental protocol for its synthesis is provided below:

Procedure:

-

To a solution of (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate (3) in methanol, add sodium methoxide.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

-

Purify the crude product by silica gel column chromatography to yield (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (4).

Synthesis of this compound (6)

The final step to obtain the target compound is the reduction of the dione intermediate.

Procedure:

-

To a solution of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (4) in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄) in portions at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Cool the reaction mixture to 0 °C and quench by the sequential addition of water and 15% aqueous sodium hydroxide.

-

Filter the resulting mixture and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to provide the crude this compound (6).

Role in the Synthesis of Suvorexant

This compound is a pivotal intermediate in the multi-step synthesis of Suvorexant. The following diagram illustrates the workflow from the diazepane intermediate to the final active pharmaceutical ingredient.

Caption: Synthetic workflow from this compound to Suvorexant.

Biological Activity and Applications

While this compound is primarily utilized as a synthetic intermediate, compounds within the diazepane class are known to exhibit a range of biological activities, often targeting the central nervous system.[4] Some derivatives have shown potential anxiolytic and antioxidant properties in preclinical studies.[4] However, the primary application of this specific compound remains its role as a key building block in the production of Suvorexant, a medication for insomnia.[1]

Conclusion

This compound is a well-characterized chiral intermediate with a critical role in pharmaceutical manufacturing. Its synthesis is a key step in the production of Suvorexant, and the methodologies for its preparation are well-established. For researchers and professionals in drug development, a thorough understanding of the properties and synthesis of this compound is essential for the efficient production of this important therapeutic agent. Further research into other potential biological activities of this and related diazepane derivatives could open new avenues for drug discovery.

References

An In-depth Technical Guide on the Molecular Structure of (R)-1-benzyl-5-methyl-1,4-diazepane

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of (R)-1-benzyl-5-methyl-1,4-diazepane. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Stereochemistry

This compound is a chiral heterocyclic compound with the molecular formula C₁₃H₂₀N₂. Its structure consists of a seven-membered 1,4-diazepane ring, which is substituted at the 1-position with a benzyl group and at the 5-position with a methyl group. The stereochemical descriptor "(R)" indicates the absolute configuration at the chiral center, the carbon atom at the 5-position, where the methyl group is attached. This specific stereoisomer is a key intermediate in the synthesis of the dual orexin receptor antagonist, Suvorexant.

The IUPAC name for this compound is (5R)-1-benzyl-5-methyl-1,4-diazepane. The numbering of the diazepane ring begins at one of the nitrogen atoms, proceeds around the ring, and the substituents are named and numbered accordingly.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂ | [1] |

| Molecular Weight | 204.32 g/mol | [2] |

| CAS Number | 1620097-06-4 | [1][2][3] |

| Appearance | Light yellow to yellow liquid | |

| Predicted LogP | 2.5 - 3.0 | [3] |

| Predicted Topological Polar Surface Area (TPSA) | ~28 Ų | [3] |

| Predicted Number of Hydrogen Bond Donors | 1 | [3] |

| Predicted Number of Hydrogen Bond Acceptors | 2 | [3] |

| Predicted Number of Rotatable Bonds | 3 | [3] |

Note: Most of the physicochemical properties listed are predicted values from computational models, as extensive experimental data for this specific intermediate is not widely published.

Experimental Protocols

The synthesis of this compound is a multi-step process. Below are the detailed experimental protocols for the synthesis of the key intermediate, (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione, and its subsequent reduction to the final product.

Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione

This protocol is adapted from a similar synthesis of suvorexant intermediates.

Materials:

-

(R)-Methyl-3-(N-benzyl-2-((tert-butoxycarbonyl)amino)acetamido)butyrate

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA)

-

Toluene

-

Sodium hydride (NaH)

Procedure:

-

A solution of (R)-Methyl-3-(N-benzyl-2-((tert-butoxycarbonyl)amino)acetamido)butyrate (10 mmol) in dichloromethane (10 ml) is prepared in a flask.

-

To this solution, add a dichloromethane solution (40 ml) containing 20% trifluoroacetic acid.

-

The reaction mixture is stirred at 25 °C for 6 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in dry toluene (50 ml).

-

Sodium hydride (15 mmol) is added to the solution.

-

The mixture is heated to 110 °C and stirred overnight under a nitrogen atmosphere.

-

After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with ethyl acetate. The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione as a white solid. The reported yield for a similar process is 91%.

Synthesis of this compound

This protocol describes the reduction of the corresponding diazepane-2,5-dione.

Materials:

-

(R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

2M Hydrochloric acid (HCl)

-

3M Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

A solution of (R)-1-benzyl-7-methyl-1,4-diazepan-2,5-dione (10 mmol) in anhydrous tetrahydrofuran (100 ml) is prepared.

-

In a separate flask under an ice-water bath, lithium aluminum hydride (60 mmol) is added.

-

The solution of the diazepane-2,5-dione is added portionwise to the LiAlH₄ suspension.

-

The reaction mixture is stirred at 25 °C overnight.

-

After the reaction is complete, the mixture is cooled to 0 °C and quenched by the dropwise addition of 15 ml of 2M HCl solution.

-

The mixture is then basified by the addition of 20 ml of 3M sodium hydroxide solution.

-

The layers are separated, and the aqueous phase is extracted twice with dichloromethane.

-

The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give this compound.

Characterization Data:

-

Mass Spectrometry (ESI-MS): m/z 205.10 ([M+H]⁺).[4]

-

¹H NMR (400 MHz, CDCl₃): δ 7.31-7.15 (m, 5H), 3.74-3.56 (m, 3H), 3.29 (t, J = 6.6 Hz, 2H), 3.04-2.94 (m, 2H), 2.85-2.76 (m, 1H), 2.59 (dd, J = 15.5, 3.3 Hz, 1H), 2.23-2.11 (m, 1H), 1.92-1.80 (m, 1H), 1.02 (d, J = 6.3 Hz, 3H).[4]

Biological Relevance and Application

The primary significance of this compound in the pharmaceutical industry is its role as a crucial chiral building block in the synthesis of Suvorexant (Belsomra®). Suvorexant is a dual orexin receptor antagonist (DORA) used for the treatment of insomnia.[5]

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness.[6][7] By antagonizing these receptors, Suvorexant suppresses the wake-promoting signals in the brain, thereby facilitating the onset and maintenance of sleep.[5]

Signaling Pathway of Suvorexant

The following diagram illustrates the mechanism of action of Suvorexant.

Caption: Mechanism of action of Suvorexant as a dual orexin receptor antagonist.

Conclusion

This compound is a structurally important chiral intermediate with direct applications in the synthesis of complex pharmaceutical agents like Suvorexant. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis. The understanding of its role in the development of novel therapeutics for sleep disorders highlights the importance of such chiral building blocks in modern drug discovery.

References

- 1. 1620097-06-4|this compound|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound|CAS 1620097-06-4 [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Suvorexant, a Novel Dual Orexin Receptor Antagonist, for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Suvorexant? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 1-benzyl-5-methyl-1,4-diazepane, a chiral heterocyclic compound of significant interest in medicinal chemistry. The document details the synthesis of the racemic mixture, methods for chiral resolution, and analytical techniques for the characterization of its enantiomers. Particular focus is given to the (R)-enantiomer, a key building block in the synthesis of pharmacologically active molecules. This guide also discusses the importance of stereoisomerism in the biological activity of 1,4-diazepane derivatives and presents available data in a structured format for ease of comparison.

Introduction

1-benzyl-5-methyl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms, a benzyl group at the 1-position, and a methyl group at the 5-position. The carbon atom at the 5-position is a stereocenter, leading to the existence of two enantiomers: (R)-1-benzyl-5-methyl-1,4-diazepane and (S)-1-benzyl-5-methyl-1,4-diazepane. The three-dimensional arrangement of the substituents on the chiral center and the conformational flexibility of the diazepane ring are crucial for its interaction with biological targets.[1] The (R)-enantiomer, in particular, has been identified as a valuable intermediate in the synthesis of pharmaceutically active compounds, such as the orexin receptor antagonist Suvorexant.[2] This underscores the importance of stereoselective synthesis and chiral separation in the development of drugs containing this scaffold.

Physicochemical and Stereochemical Properties

A summary of the key physicochemical and stereochemical properties of 1-benzyl-5-methyl-1,4-diazepane is presented in Table 1.

| Property | This compound | (S)-1-benzyl-5-methyl-1,4-diazepane |

| Molecular Formula | C₁₃H₂₀N₂ | C₁₃H₂₀N₂ |

| Molecular Weight | 204.31 g/mol | 204.31 g/mol |

| CAS Number | 1620097-06-4 | Not available |

| Appearance | Light yellow to yellow liquid[3] | Not available |

| Optical Activity | Levorotatory (-)[4] | Dextrorotatory (+) (inferred) |

| Absolute Configuration | R | S |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 1-benzyl-5-methyl-1,4-diazepane can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Synthesis of Racemic 1-benzyl-5-methyl-1,4-diazepane

Proposed Experimental Protocol (Illustrative):

-

Reaction Setup: To a solution of N-benzylethylenediamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add 1-acetoxy-2-butanone (1.1 eq).

-

Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford racemic 1-benzyl-5-methyl-1,4-diazepane.

Caption: Proposed synthetic workflow for racemic 1-benzyl-5-methyl-1,4-diazepane.

Chiral Resolution

Classical resolution using chiral resolving agents is a common method to separate the enantiomers of racemic 1-benzyl-5-methyl-1,4-diazepane. This involves the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization and subsequent liberation of the free base. A patent for the resolution of the closely related (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate provides a detailed example of this approach using dibenzoyl-D-tartaric acid (DBTA).[2] A similar strategy can be applied to the target compound.

Experimental Protocol (Adapted from a related compound):

-

Salt Formation: Dissolve racemic 1-benzyl-5-methyl-1,4-diazepane in a suitable solvent such as acetone or ethanol. Add a solution of a chiral resolving agent, for example, (2S,3S)-2,3-bis(benzoyloxy)succinic acid (a derivative of tartaric acid), in the same solvent.[5]

-

Fractional Crystallization: Allow the mixture to crystallize. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution. The efficiency of the crystallization may be improved by seeding with a small crystal of the desired diastereomeric salt.

-

Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to a pH of approximately 12.

-

Extraction: Extract the liberated enantiomerically enriched free base with an organic solvent like dichloromethane.

-

Purification: Dry the organic extract, filter, and concentrate to yield the enantiomerically enriched 1-benzyl-5-methyl-1,4-diazepane.[2]

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

| Resolution Method | Resolving Agent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Diastereomeric Salt Crystallization | Dibenzoyl-D-tartaric acid (DBTA) | 18 - 31 (initial crystallization) | 76.6 - 93.4 | [2] |

| Recrystallization of Diastereomeric Salt | - | 64 | 95.4 | [2] |

Note: The data in the table is for the resolution of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, a closely related precursor.

Caption: Logical workflow for the chiral resolution of 1-benzyl-5-methyl-1,4-diazepane.

Analytical Characterization

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of 1-benzyl-5-methyl-1,4-diazepane. While specific conditions for the target molecule are not detailed in the available literature, a general approach using a chiral stationary phase is employed.

Illustrative Chiral HPLC Protocol:

-

Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Expected Outcome: Baseline separation of the two enantiomers, allowing for the calculation of the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of 1-benzyl-5-methyl-1,4-diazepane. The spectra of the two enantiomers are identical in an achiral solvent. However, in the presence of a chiral solvating agent or a chiral lanthanide shift reagent, it is possible to resolve the signals of the enantiomers.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Aromatic protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the benzyl group.

-

Benzyl CH₂: A singlet or AB quartet around 3.5-3.7 ppm.

-

Diazepane ring protons: A series of complex multiplets in the range of 2.0-3.5 ppm.

-

Methyl protons: A doublet around 1.0-1.2 ppm.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Aromatic carbons: Signals in the range of 127-140 ppm.

-

Benzyl CH₂: A signal around 60-65 ppm.

-

Diazepane ring carbons: Signals in the range of 40-60 ppm.

-

Methyl carbon: A signal around 15-20 ppm.

Note: Specific peak assignments for each enantiomer are not available in the reviewed literature.

Biological Activity and Stereoselectivity

The stereochemistry of 1,4-diazepane derivatives plays a critical role in their biological activity. The distinct three-dimensional arrangement of atoms in each enantiomer leads to different interactions with chiral biological targets such as enzymes and receptors.[1] For 1-benzyl-5-methyl-1,4-diazepane, the (R)-enantiomer is known to have a distinct pharmacological profile compared to its (S)-counterpart.[1] While specific comparative biological data for the two enantiomers of the title compound is not publicly available, the importance of the (R)-enantiomer as a precursor for Suvorexant highlights its specific biological relevance. It is plausible that the two enantiomers exhibit different affinities and/or efficacies at the orexin receptors or other biological targets. The general class of 1,4-diazepanes has been associated with a wide range of biological activities, including effects on the central nervous system.[5]

Conclusion

The stereochemistry of 1-benzyl-5-methyl-1,4-diazepane is a critical aspect of its chemistry and its application in drug development. The ability to synthesize and isolate the individual enantiomers, particularly the (R)-enantiomer, is essential for the production of stereochemically pure active pharmaceutical ingredients. This technical guide has summarized the available information on the synthesis, resolution, and characterization of the stereoisomers of 1-benzyl-5-methyl-1,4-diazepane. Further research into the specific biological activities of each enantiomer would provide a more complete understanding of its structure-activity relationship and potential therapeutic applications.

References

- 1. This compound|CAS 1620097-06-4 [benchchem.com]

- 2. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. GSRS [precision.fda.gov]

- 5. This compound x((2S,3S)-2,3-bis(benzoyloxy)succinate) | Benchchem [benchchem.com]

An In-depth Technical Guide on the Core Physical and Chemical Properties of (R)-1-benzyl-5-methyl-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

(R)-1-benzyl-5-methyl-1,4-diazepane is a chiral cyclic diamine that serves as a crucial building block in synthetic organic chemistry. Its structural motif is of significant interest in medicinal chemistry due to the prevalence of the diazepane core in various biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological relevance through its interaction with key signaling pathways.

Physical and Chemical Properties

While this compound is a known compound, a complete experimental dataset of all its physical properties is not extensively published. The following tables summarize the available quantitative data and qualitative descriptions.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂ | [1] |

| Molecular Weight | 204.31 g/mol | [1] |

| Physical Form | Light yellow to yellow liquid; Colorless oily liquid | [2] |

| Optical Activity | (-) | [1] |

| Boiling Point | Data not available | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Density | Data not available | |

| Solubility | Assumed to be soluble in organic solvents like THF, DMF, and dichloromethane based on its use in synthesis. | [2] |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value | Source |

| IUPAC Name | (5R)-1-benzyl-5-methyl-1,4-diazepane | |

| CAS Number | 1620097-06-4 | |

| SMILES | C[C@@H]1CCN(CCN1)Cc2ccccc2 | [1] |

| InChI Key | PQJUKENLCKCHQX-GFCCVEGCSA-N | [1] |

| Mass Spectrometry (ESI) | m/z 205.10 [M+H]⁺ | [2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.31 - 7.15 (m, 5H), 3.74 - 3.56 (m, 3H), 3.29 (t, J = 6.6 Hz, 2H), 3.04 - 2.94 (m, 2H), 2.85 - 2.76 (m, 1H), 2.59 (dd, J = 15.5, 3.3 Hz, 1H), 2.23 - 2.11 (m, 1H), 1.92 - 1.80 (m, 1H), 1.02 (d, J = 6.3 Hz, 3H) | [2] |

Experimental Protocols

The synthesis of this compound is often achieved through the reduction of its corresponding lactam precursor, (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione. Below is a detailed methodology based on reported synthetic procedures.[2]

Synthesis of this compound

This protocol details the reduction of the diamide (lactam) functionality of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione to the corresponding diamine.

Materials:

-

(R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione

-

Anhydrous tetrahydrofuran (THF)

-

Borane dimethyl sulfide complex (BH₃·SMe₂) or Sodium borohydride (NaBH₄) and Iodine (I₂)

-

2M Hydrochloric acid (HCl)

-

3M Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure using Borane Dimethyl Sulfide:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (10 mmol) in 100 ml of anhydrous tetrahydrofuran.

-

Addition of Reducing Agent: Cool the solution in an ice-water bath. To the stirred solution, add borane dimethyl sulfide solution (20 mmol) dropwise.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 65 °C overnight.

-

Quenching: Cool the reaction mixture to 0 °C in an ice-water bath and carefully quench the reaction by the slow addition of 15 ml of 2M HCl solution.

-

Work-up: Basify the mixture by adding 20 ml of 3M sodium hydroxide solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous phase twice with dichloromethane.

-

Drying and Concentration: Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the product as a colorless oily liquid.[2]

Procedure using Sodium Borohydride and Iodine:

-

Reaction Setup: To a solution of (R)-4-benzyl-7-methyl-1,4-diazepan-2,5-dione (10 mmol) in 30 ml of anhydrous THF in a round-bottom flask, add sodium borohydride (54 mmol) under an ice-water bath.

-

Addition of Iodine: To this suspension, add a solution of iodine (24 mmol) in 40 ml of anhydrous THF dropwise under a nitrogen atmosphere.

-

Reaction: After the addition, reflux the reaction mixture overnight.

-

Quenching and Work-up: Follow steps 4-7 from the borane dimethyl sulfide procedure.

Purification

The crude product obtained from the synthesis can be purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure this compound.

Visualizations

Synthetic Pathway

The synthesis of this compound from its diamide precursor is a key transformation. The following diagram illustrates this reduction process.

Caption: Synthetic route to this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: Workflow for synthesis and purification.

Potential Biological Signaling Pathway

Derivatives of 1,4-diazepane have been noted for their potential anxiolytic properties, which are often mediated through the modulation of the GABAergic system, similar to benzodiazepines.[3] The following diagram illustrates the general mechanism of action at a GABAergic synapse.

Caption: Potential interaction with the GABAergic signaling pathway.

References

(R)-1-benzyl-5-methyl-1,4-diazepane: A Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of (R)-1-benzyl-5-methyl-1,4-diazepane and its closely related derivatives. Due to a lack of extensive public data on the free base form of this compound, this document also includes information on its salt and carboxylate derivatives to provide a more complete understanding for research and drug development purposes.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its carboxylate derivative is presented in Table 1. These properties are crucial for predicting the compound's behavior in various experimental and physiological conditions.

| Property | This compound | (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate | Reference |

| Molecular Formula | C₁₃H₂₀N₂ | C₁₄H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 204.32 g/mol | 248.32 g/mol | [1][3] |

| Appearance | No data available | Colorless oil | [4] |

| CAS Number | 1620097-06-4 | 1001401-60-0 | [1][3] |

Solubility Data

| Compound | Solvent | Solubility | Temperature | Reference |

| This compound x((2S,3S)-2,3-bis(benzoyloxy)succinate) | Water | 2.1 mg/mL | 25°C | [6] |

| Ethanol | 48 mg/mL | 25°C | [6] |

Stability Profile

Direct stability data for this compound is limited. The available information on its derivatives suggests that stability is a key consideration for its use and formulation. The tartrate salt has been noted to have limited aqueous stability in the pH range of 5-7 due to risks of hydrolytic decomposition[6]. In contrast, a cocrystal form of the carboxylate derivative has been shown to exhibit good crystal stability at room temperature[4].

| Compound / Form | Condition | Observation | Reference |

| This compound x((2S,3S)-2,3-bis(benzoyloxy)succinate) | Aqueous solution (pH 5-7) | Limited stability due to hydrolysis | [6] |

| Cocrystal of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride with (R)-TED | Room temperature | Good crystal stability | [4] |

Experimental Protocols

While specific experimental protocols for this compound were not found, standard methodologies for determining the solubility and stability of amine-containing compounds can be applied.

Solubility Determination: Shake-Flask Method

A common and straightforward method for determining equilibrium solubility is the shake-flask method.

-

Preparation: An excess amount of the compound is added to a known volume of the desired solvent (e.g., water, ethanol, buffers of different pH) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Stability Assessment: Chemical Stability in Aqueous Buffers

The chemical stability of the compound in aqueous solutions across a range of pH values can be assessed as follows[7]:

-

Solution Preparation: Stock solutions of the test compound are prepared in an organic solvent like DMSO and then diluted into various aqueous buffers (e.g., acetate for acidic pH, phosphate for neutral pH, and borate for basic pH) to a final working concentration.

-

Incubation: The solutions are incubated at a constant temperature (e.g., 37°C) for a defined period.

-

Time-Point Sampling: Aliquots are taken at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Analysis: The concentration of the remaining parent compound in each sample is quantified by a stability-indicating analytical method, typically LC-MS. The percentage of the compound remaining at each time point relative to the initial concentration is calculated to determine the degradation rate.

Caption: General experimental workflow for determining solubility and stability.

Potential Biological Activity and Signaling Pathway

Derivatives of this compound have been reported to exhibit anxiolytic properties, similar to benzodiazepines[6]. Benzodiazepines are known to exert their effects by modulating the activity of the γ-aminobutyric acid (GABA) type A (GABAₐ) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system[5][8][9].

The proposed mechanism of action involves the binding of the diazepane derivative to a specific allosteric site on the GABAₐ receptor. This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire, producing a calming or anxiolytic effect.

Caption: Proposed GABAergic signaling pathway for anxiolytic effects.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound and its derivatives. While data on the free base is sparse, the information on related salt and carboxylate forms provides a foundational understanding for researchers. The provided experimental protocols offer a starting point for generating more comprehensive data on the parent compound. Furthermore, the likely interaction with the GABAₐ receptor system suggests a clear direction for pharmacological investigation. Further research is warranted to fully characterize the physicochemical and biological properties of this compound to support its potential development as a therapeutic agent.

References

- 1. This compound|CAS 1620097-06-4 [benchchem.com]

- 2. GSRS [precision.fda.gov]

- 3. Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound x((2S,3S)-2,3-bis(benzoyloxy)succinate) | Benchchem [benchchem.com]

- 7. enamine.net [enamine.net]

- 8. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 9. benzoinfo.com [benzoinfo.com]

Spectroscopic Data for (R)-1-benzyl-5-methyl-1,4-diazepane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-benzyl-5-methyl-1,4-diazepane is a chiral heterocyclic compound with a molecular formula of C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol .[1][2] Its structure features a seven-membered diazepane ring, a chiral center at the 5-position bearing a methyl group, and a benzyl group attached to the 1-position nitrogen. The precise characterization of such molecules is paramount in drug discovery and development, where stereochemistry can significantly influence pharmacological activity.[3] Spectroscopic techniques, including NMR, IR, and MS, are essential tools for elucidating and confirming the structure and purity of such compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and typical values for the functional groups present in the molecule.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | m | 5H | Ar-H |

| ~ 3.60 | s | 2H | N-CH₂ -Ph |

| ~ 3.20 - 2.40 | m | 7H | Diazepane ring CH₂ and CH |

| ~ 2.80 (broad) | s | 1H | NH |

| ~ 1.10 | d | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 139.0 | Ar-C (quaternary) |

| ~ 129.0 | Ar-C H |

| ~ 128.2 | Ar-C H |

| ~ 127.0 | Ar-C H |

| ~ 63.0 | N-C H₂-Ph |

| ~ 58.0 - 45.0 | Diazepane ring C H₂ and C H |

| ~ 15.0 | C H₃ |

Note: The complexity of the diazepane ring signals is due to conformational flexibility and potential diastereotopicity of protons.

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Weak-Medium, Broad | N-H Stretch (secondary amine) |

| ~ 3060, 3030 | Weak | C-H Stretch (aromatic) |

| ~ 2950, 2850 | Medium-Strong | C-H Stretch (aliphatic) |

| ~ 1600, 1495, 1450 | Medium-Weak | C=C Stretch (aromatic ring) |

| ~ 1120 | Medium | C-N Stretch |

| ~ 740, 700 | Strong | C-H Bend (monosubstituted benzene) |

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 204 | High | [M]⁺ (Molecular Ion) |

| 189 | Medium | [M - CH₃]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of spectroscopic data for a compound such as this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 1 second.

-

Number of Scans: 16.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled experiment (zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024.

-

Temperature: 298 K.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

3.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the neat liquid sample is placed directly onto the ATR crystal.

-

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum and converted to absorbance.

3.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole mass analyzer.

-

Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: 40 - 400 amu.

-

Scan Rate: 1 scan/second.

-

Source Temperature: 230 °C.

-

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chiral compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chiral molecule.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The presented data and protocols offer a valuable framework for researchers involved in the synthesis, purification, and analysis of this compound and its derivatives. Adherence to standardized methodologies is crucial for obtaining high-quality, reproducible data, which is fundamental for regulatory submissions and scientific publications.

References

Conformational Analysis of Substituted 1,4-Diazepanes: A Technical Guide for Drug Development

Introduction

The 1,4-diazepane ring is a privileged seven-membered heterocyclic scaffold integral to the structure of numerous biologically active compounds, including orexin receptor antagonists and sigma receptor ligands.[1][2] The conformational flexibility of this seven-membered ring system is a critical determinant of a molecule's three-dimensional shape, which in turn governs its interaction with biological targets such as receptors and enzymes. A thorough understanding of the conformational landscape of substituted 1,4-diazepanes is therefore indispensable for structure-based drug design and the optimization of pharmacokinetic and pharmacodynamic properties.

This technical guide provides an in-depth exploration of the conformational analysis of substituted 1,4-diazepanes. It is intended for researchers, medicinal chemists, and drug development professionals, offering a summary of key conformations, detailed experimental and computational protocols, and quantitative data to aid in the rational design of novel therapeutics.

Key Conformations of the 1,4-Diazepane Ring

Unlike the well-defined chair conformation of cyclohexane, the seven-membered 1,4-diazepane ring is significantly more flexible and can exist in multiple low-energy conformations. The primary conformations belong to two families: the chair and the boat-twist-boat families.

-

Chair (C): Often the ground-state conformation, the chair form minimizes angle strain. Substituents can occupy axial or equatorial positions.

-

Twist-Boat (TB): This conformation is often close in energy to the chair form and can become the predominant conformation, particularly when stabilizing intramolecular interactions, such as π-stacking, are possible between substituents.[1]

-

Boat (B): The boat form is typically a higher-energy transition state for the interconversion between two twist-boat conformations.

The dynamic equilibrium between these conformations is sensitive to the nature and position of substituents on the ring.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is required for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the conformation of molecules in solution.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified substituted 1,4-diazepane in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

1D Spectra Acquisition: Record standard 1D ¹H and ¹³C NMR spectra to identify all resonances.

-

2D Homonuclear Spectra:

-

COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish proton-proton scalar coupling networks within the diazepane ring and its substituents.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Record a 2D NOESY (or ROESY) spectrum with a mixing time of 300-800 ms. The presence of cross-peaks between protons indicates spatial proximity (< 5 Å), which is crucial for distinguishing between conformations (e.g., identifying 1,3-diaxial interactions in a chair form).

-

-

2D Heteronuclear Spectra:

-

HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom, aiding in unambiguous resonance assignment.[3]

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons.

-

-

Data Analysis:

-

Coupling Constants (³JHH): Measure the vicinal proton-proton coupling constants from the high-resolution 1D ¹H spectrum. These values are related to the dihedral angle between the protons via the Karplus equation and can help define the ring's pucker.

-

Chemical Shifts: Analyze the chemical shifts. Protons in an axial position are typically shielded (shifted upfield) compared to their equatorial counterparts.

-

NOE Interpretation: Correlate the observed NOEs with inter-proton distances in modeled conformations to determine the predominant solution-state structure.

-

Single-Crystal X-Ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state. While this may not always represent the solution-state or bioactive conformation, it offers precise geometric data.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement:

-

Process the collected diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods (e.g., with software like SHELXS). This provides an initial electron density map and atomic positions.

-

Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with software like SHELXL). Anisotropic displacement parameters are refined for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.

-

-

Data Analysis: Analyze the final refined structure to obtain precise bond lengths, bond angles, torsion (dihedral) angles, and puckering parameters that define the conformation.[4]

Computational Chemistry

Computational methods complement experimental data by providing relative energies of different conformers and mapping the pathways for their interconversion.

Experimental Protocol:

-

Initial Structure Generation: Build the 3D structure of the substituted 1,4-diazepane using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF) or through simulated annealing and molecular dynamics simulations.[5][6]

-

Quantum Mechanical Optimization:

-

Take the low-energy conformers from the initial search and perform full geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with the 6-31G(d,p) basis set.[4]

-

For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., cc-pVDZ).[7]

-

-

Frequency Calculations: Perform vibrational frequency calculations on all optimized structures at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state.

-

Energy Analysis: Compare the calculated Gibbs free energies or electronic energies (including zero-point vibrational energy correction) to determine the relative stability of the conformers and estimate their equilibrium populations.[7][8]

Quantitative Conformational Data

The following tables summarize representative quantitative data obtained from experimental and computational studies of substituted 1,4-diazepanes and related systems.

Table 1: X-Ray Crystallographic Data for a Chair Conformation of a Substituted 1,4-Diazepan-5-one [4]

| Parameter | Value | Description |

| Conformation | Chair | Determined from atomic displacements. |

| Puckering Parameters | ||

| QT | 0.721(2) Å | Total puckering amplitude. |

| q2 | 0.259(2) Å | Puckering component. |

| q3 | 0.673(2) Å | Puckering component. |

| Selected Torsion Angles | ||

| N1—C2—C3—C31 | -52.76(19)° | Axial methyl group at C3. |

| N1—C2—C3—C32 | -174.79(15)° | Equatorial methyl group at C3. |

| N4—C3—C2—C21 | -166.89(13)° | Equatorial 4-chlorophenyl at C2. |

| C5—C6—C7—C71B | 163.1(4)° | Equatorial 4-chlorophenyl at C7. |

Table 2: NMR Spectroscopic Data for Parent Hexahydro-1,4-diazepine [3]

| Parameter | Nuclei | Value (Hz) | Implication |

| ¹JC-H | C(2)-H | 132.6 | One-bond coupling constant for CH₂N group. |

| ¹JC-H | C(5)-H | 132.7 | One-bond coupling constant for CH₂N group. |

| ¹JC-H | C(6)-H | 124.3 | One-bond coupling constant for CH₂CH₂CH₂ group. |

Table 3: Calculated Relative Energies for Diazepane Conformers

| Compound System | Conformation | Method | Relative Energy |

| 1,2,7-Thiadiazepane[7] | Twist-Chair (TC1) | B3LYP/cc-pVDZ | 0.00 kJ/mol (Global Minimum) |

| 1,2,7-Thiadiazepane[7] | Chair (C2) | B3LYP/cc-pVDZ | 2.41 kJ/mol (Transition State) |

| 1,2,7-Thiadiazepane[7] | Twist-Boat (TB3) | B3LYP/cc-pVDZ | 75.62 kJ/mol (Highest Barrier) |

| 1,4-Diazoniabicyclo[2.2.2]octane[8] | Chair vs. Planar | DFT | 6.6 kcal/mol (ΔG) |

Factors Influencing Conformational Preference

The conformational equilibrium of a substituted 1,4-diazepane is a delicate balance of several factors. Understanding these factors is key to designing molecules that adopt a desired bioactive conformation.

-

Steric Hindrance: Large, bulky substituents generally prefer to occupy pseudo-equatorial positions on a chair-like conformation to minimize unfavorable 1,3-diaxial steric interactions.

-

Intramolecular Interactions: Non-covalent interactions can significantly stabilize specific conformations. For example, N,N-disubstituted 1,4-diazepane orexin antagonists adopt a twist-boat conformation to facilitate a stabilizing intramolecular π-stacking interaction between aromatic substituents.[1]

-

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can lock the ring into a specific conformation that maximizes this interaction.

-

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium by preferentially solvating a conformer with a larger dipole moment.

Conclusion

The conformational analysis of substituted 1,4-diazepanes is a critical component of modern drug discovery. The inherent flexibility of the seven-membered ring presents both a challenge and an opportunity for medicinal chemists. By employing an integrated approach that combines high-level computational modeling with rigorous experimental validation by NMR spectroscopy and X-ray crystallography, researchers can gain a detailed understanding of the conformational landscape. This knowledge enables the rational design of conformationally constrained analogs and the optimization of ligand-receptor interactions, ultimately leading to the development of more potent and selective therapeutics.

References

- 1. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asu.elsevierpure.com [asu.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical DFT Studies on 1,4-Diazepane Ring Conformation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its seven-membered structure imparts significant conformational flexibility, which is crucial for molecular recognition and biological activity. Understanding the conformational landscape of this ring system is therefore paramount for rational drug design and development. This technical guide provides a detailed overview of the conformational preferences of the 1,4-diazepane ring, based on theoretical studies using Density Functional Theory (DFT), a powerful computational method for investigating molecular structures and energies.

Core Concepts: The Conformational Landscape of 1,4-Diazepane

Studies on various substituted 1,4-diazepanes consistently highlight the prevalence of the chair and twist-boat conformations as low-energy states. For instance, in some N,N-disubstituted 1,4-diazepane orexin receptor antagonists, the twist-boat conformation is identified as a low-energy and potentially bioactive form[1]. Conversely, other derivatives, such as a 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, have been shown to adopt a chair conformation in the solid state, a finding supported by DFT calculations[2]. This suggests that the energetic balance between these forms is delicate and can be influenced by substitution patterns.

Computational Methodology: A Protocol for Conformational Analysis

The theoretical investigation of the 1,4-diazepane ring conformation typically involves a multi-step computational protocol designed to locate energy minima and transition states on the potential energy surface.

Experimental and Computational Protocols

A standard and effective computational approach for the conformational analysis of the 1,4-diazepane ring involves the following steps:

-

Initial Structure Generation: The starting 3D structures of the possible conformers (chair, boat, twist-boat, etc.) of the 1,4-diazepane ring are generated using molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized to find the nearest local energy minimum. This is a crucial step to obtain stable structures and their corresponding energies.

-

Method: Density Functional Theory (DFT) is the most commonly employed quantum mechanical method.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.

-

Basis Set: Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are typically used to provide a good balance between accuracy and computational cost. The inclusion of polarization functions (d,p) is essential for accurately describing the geometry and energetics of cyclic systems.

-

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. A true minimum will have no imaginary frequencies. This step also provides the zero-point vibrational energy (ZPVE), which should be added to the electronic energy for more accurate relative energy comparisons.

-

Transition State Search: To understand the interconversion between different conformers, a search for the transition state (TS) structures connecting them is performed.

-

Methods: Techniques such as the Synchronous Transit-Guided Quasi-Newton (STQN) method or the replica path method can be employed to locate the saddle points on the potential energy surface that represent the transition states[3].

-

-

Transition State Verification: A frequency calculation is also performed for the located transition state structures. A true first-order saddle point will have exactly one imaginary frequency, corresponding to the vibrational mode of the ring inversion or pseudorotation.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the desired minima (e.g., a chair and a twist-boat conformer), an IRC calculation is performed. This traces the minimum energy path from the transition state down to the two connected minima.

-

Solvent Effects: To model the behavior in a more realistic biological environment, the effect of a solvent (e.g., water or chloroform) can be included in the calculations using implicit solvent models like the Polarizable Continuum Model (PCM).

Quantitative Data: Relative Energies and Geometries

While a definitive and comprehensive set of quantitative data for the unsubstituted 1,4-diazepane ring is not available in the reviewed literature, we can infer the expected trends and present a qualitative picture based on studies of its derivatives and related seven-membered heterocyclic systems. The following table summarizes the expected relative energy ordering and key geometric features of the main conformers. Note: These are representative values and the actual energies and geometries will vary with the level of theory and substitution.

| Conformer | Relative Energy (kcal/mol) (Expected) | Key Geometric Features |

| Chair (C) | 0.0 (often the global minimum) | Characterized by a puckered ring with approximate Cs symmetry. |

| Twist-Boat (TB) | 0.5 - 2.0 | A flexible, chiral conformation with C2 symmetry. Often a low-energy conformer. |

| Boat (B) | 3.0 - 5.0 | A higher-energy, more strained conformation with Cs symmetry. Often a transition state. |

Visualization of Conformational Interconversion

The interconversion between the different conformers of the 1,4-diazepane ring can be visualized as a pathway on the potential energy surface. The following diagrams, generated using the DOT language, illustrate the logical relationships in the conformational analysis workflow and a hypothetical signaling pathway for a 1,4-diazepane-based drug.

Caption: Workflow for the DFT-based conformational analysis of 1,4-diazepane.

Caption: Hypothetical signaling pathway of a 1,4-diazepane-based drug.

Conclusion and Future Directions

Theoretical DFT studies are indispensable for elucidating the complex conformational behavior of the 1,4-diazepane ring. The chair and twist-boat conformations are consistently identified as key low-energy structures, with the energetic balance between them being sensitive to the substitution pattern. A comprehensive and systematic DFT study on the parent, unsubstituted 1,4-diazepane ring, including a thorough exploration of its potential energy surface and the transition states for interconversion, would be a valuable contribution to the field. Such a study would provide a definitive baseline for understanding the conformational effects of substituents and would further empower the rational design of novel 1,4-diazepane-based therapeutics. For drug development professionals, an understanding of this conformational flexibility is critical for designing ligands with optimal binding affinities and desired pharmacological profiles.

References

- 1. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Enantioselective Synthesis of a Key Suvorexant Intermediate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantiose-lective synthesis of the chiral diazepane intermediate, a crucial component in the production of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia. The following sections summarize various synthetic strategies, present key quantitative data, and offer step-by-step protocols for the described methods.

Introduction

Suvorexant possesses a stereogenic center within its 1,4-diazepane ring, making enantioselective synthesis critical for its therapeutic efficacy. Several strategies have been developed to obtain the desired (R)-enantiomer of the key diazepane intermediate. These approaches include asymmetric catalysis, the use of chiral starting materials, and biocatalysis, each offering distinct advantages in terms of efficiency, cost, and environmental impact. This document outlines three prominent methods: a Ruthenium-catalyzed asymmetric reductive amination, a synthesis route starting from a chiral pool, and a biocatalytic transamination approach.

Data Presentation

The following tables summarize the quantitative data for different enantioselective synthetic routes to the key chiral diazepane intermediate of Suvorexant.

Table 1: Ruthenium-Catalyzed Intramolecular Asymmetric Reductive Amination [1][2][3][4]

| Catalyst | Substrate | Product Yield | Enantiomeric Excess (ee) | Key Features |

| Novel Ru-based transfer hydrogenation catalyst | Dialkyl ketone with an aliphatic amine | 97% | 94.5% | First example of intramolecular asymmetric reductive amination of a dialkyl ketone with an aliphatic amine.[2][3][4] |

Table 2: Synthesis from Chiral Pool Starting Material [1]

| Starting Material | Key Intermediate | Overall Yield | Enantiomeric Excess (ee) | Key Features |

| R-3-aminobutyric acid | Chiral diazepane (6) | 31% (8 steps) | >99% | Avoids biological enzymes, classical resolution, and chiral HPLC separation.[1] |

Table 3: Biocatalytic Tandem Enantioselective Transamination [2][5][6]

| Enzyme | Key Reaction | Product | Enantiomeric Excess (ee) | Key Features |

| (R)-selective transaminases | Tandem enantioselective transamination/seven-membered ring annulation | (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | High | Utilizes biocatalysis to achieve high enantioselectivity.[2] |

Experimental Protocols

Ruthenium-Catalyzed Intramolecular Asymmetric Reductive Amination

This protocol is based on the development of a novel Ru-based transfer hydrogenation catalyst for the synthesis of the chiral diazepane ring of Suvorexant.[4]

Materials:

-

Dialkyl ketone precursor

-

Aliphatic amine precursor

-

Ru-based transfer hydrogenation catalyst

-

Solvent (e.g., as specified in the literature)

-

Formic acid/triethylamine (as a hydrogen source)

Procedure:

-

To a solution of the dialkyl ketone and aliphatic amine precursors in the chosen solvent, add the Ru-based transfer hydrogenation catalyst.

-

Add the formic acid/triethylamine mixture as the hydrogen source.

-

Stir the reaction mixture at the specified temperature for the required duration.

-

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).

-

Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Purify the crude product by column chromatography to obtain the desired chiral diazepane intermediate.

-

Determine the enantiomeric excess using chiral HPLC analysis.

Synthesis from (R)-3-Aminobutyric Acid

This protocol describes a facile synthesis of the chiral diazepane intermediate starting from commercially available (R)-3-aminobutyric acid.[1]

Step 1: Synthesis of Compound 3

-

To a solution of methyl 2-(benzylamino)acetate (10) (0.28 mol), (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (2) (0.25 mol), 1-hydroxy-1H-benzotriazole (0.31 mol), and dry triethylamine (0.38 mol) in DMF (320 mL), add EDC hydrochloride (0.30 mol).

-

Stir the reaction for 5 hours at room temperature.

-

Partition the reaction mixture between EtOAc and 10% aqueous citric acid.

-

Separate the layers and wash the organic layer with 5% aqueous Na2CO3 and then with brine.

-

Dry the organic layer over MgSO4 and concentrate by rotary evaporation to yield compound 3 (91% yield).

Step 2: Synthesis of Lactam Ring 4

-

Deprotect compound 3 using gaseous HCl in ethyl acetate (EtOAc).

-

Perform an intramolecular cyclization with sodium methoxide (CH3ONa) to create the lactam ring 4 (94% yield).

Step 3: Synthesis of Chiral Diazepane 6

-

Reduce the lactam (4) with lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at ambient temperature.

-

After work-up, the chiral diazepane (6) is obtained in good yield (88%) and high enantiopurity (>99% ee).

Biocatalytic Tandem Enantioselective Transamination

This method employs an (R)-selective transaminase for the key enantioselective step.[2][5]

Materials:

-

Amino-ketone precursor

-

(R)-selective transaminase enzyme

-

Co-factor (e.g., pyridoxal 5'-phosphate)

-

Amine donor (e.g., isopropylamine)

-

Buffer solution (e.g., potassium phosphate buffer)

Procedure:

-

In a temperature-controlled reactor, dissolve the amino-ketone precursor in the buffer solution.

-

Add the (R)-selective transaminase, pyridoxal 5'-phosphate, and the amine donor.

-

Stir the mixture at a controlled pH and temperature for the specified reaction time.

-

Monitor the conversion and enantiomeric excess by HPLC.

-

Once the reaction reaches the desired conversion, stop the reaction by adding a quenching agent or by pH shift.

-

Extract the product with an organic solvent.

-

Purify the product by appropriate methods (e.g., crystallization or chromatography).

Visualizations

The following diagrams illustrate the synthetic pathways and workflows described.

Caption: Synthetic routes to the chiral suvorexant intermediate.

References

- 1. html.rhhz.net [html.rhhz.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reaction development and mechanistic study of a ruthenium catalyzed intramolecular asymmetric reductive amination en route to the dual Orexin inhibitor Suvorexant (MK-4305) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantioselective synthesis of a dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Asymmetric Reductive Amination in Chiral Diazepane Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral diazepanes utilizing asymmetric reductive amination. Chiral diazepanes are significant structural motifs in medicinal chemistry, and their enantioselective synthesis is of paramount importance. The protocols herein focus on two primary methodologies: biocatalytic intramolecular asymmetric reductive amination (IARA) using imine reductases (IREDs) and transition-metal-catalyzed IARA.

Introduction

1,4-Diazepanes are seven-membered nitrogen-containing heterocycles that form the core of several therapeutic agents. The stereochemistry of these molecules often dictates their pharmacological activity. Asymmetric reductive amination has emerged as a powerful tool for establishing the desired chirality in a single step, offering a more efficient alternative to classical resolution or chiral pool synthesis. This document outlines detailed procedures for both enzymatic and chemocatalytic approaches to chiral diazepane synthesis.

Biocatalytic Intramolecular Asymmetric Reductive Amination (IARA)

The use of imine reductases (IREDs) for the synthesis of chiral 1,4-diazepanes offers a green and highly selective method.[1] These enzymes catalyze the reduction of an in situ-formed cyclic imine intermediate, derived from an aminoketone precursor, to the corresponding chiral diazepane.

Logical Workflow for Biocatalytic Chiral Diazepane Synthesis

Caption: Workflow for biocatalytic synthesis of chiral diazepanes.

Experimental Protocol: Biocatalytic IARA of an Aminoketone Precursor

This protocol is adapted from the synthesis of (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole.[1][2]

1. Preparation of the Imine Reductase (IRED) Biocatalyst:

-